3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Various substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various therapeutic effects, depending on the target and the biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 4-Phenylisoxazole
- 4-(4-Sulfamoylphenyl)isoxazole
Uniqueness
3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both phenyl and sulfamoylphenyl groups attached to the isoxazole ring. This structural feature imparts distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
CAS No. |
181695-82-9 |
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Molecular Formula |
C16H12N2O5S |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-phenyl-4-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O5S/c17-24(21,22)12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)18-23-15(13)16(19)20/h1-9H,(H,19,20)(H2,17,21,22) |
InChI Key |
AEAVMNLZENBJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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